molecular formula C15H22BNO2 B13979864 6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1951411-47-4

6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13979864
CAS No.: 1951411-47-4
M. Wt: 259.15 g/mol
InChI Key: VUMKUXQYTBDCPB-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound characterized by a pyridine core substituted with a cyclopropyl group at position 6, a methyl group at position 2, and a pinacol boronate ester at position 2. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . This compound is of interest in pharmaceutical and materials science research due to its structural complexity and functional versatility.

Preparation Methods

General Synthetic Strategy Overview

The preparation of this compound typically involves the selective borylation of a suitably substituted pyridine precursor bearing the cyclopropyl and methyl groups. The key step is the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group, which is commonly introduced via transition-metal-catalyzed borylation reactions.

Preparation Methods Analysis

Starting Materials and Precursors

  • Pyridine derivatives: The synthesis begins with 6-cyclopropyl-2-methylpyridine or closely related pyridine substrates.
  • Boronic ester reagents: The boronate group is introduced using bis(pinacolato)diboron or pinacolborane.
  • Catalysts: Palladium-based catalysts are predominantly used, often with phosphine ligands.
  • Bases and solvents: Potassium carbonate or cesium carbonate as bases; solvents like dimethylformamide (DMF), cyclopentyl methyl ether (CPME), or tetrahydrofuran (THF) are common.

Palladium-Catalyzed Borylation

The most widely reported method for preparing 6-cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves palladium-catalyzed borylation of the corresponding halogenated pyridine derivative (usually bromide or iodide at the 3-position).

Typical reaction conditions:

Parameter Details
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Boron source Bis(pinacolato)diboron (B2pin2)
Base Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
Solvent DMF, CPME, or THF
Temperature 80–110 °C
Atmosphere Inert gas (N2 or Ar)
Reaction time 12–24 hours

This method selectively installs the pinacol boronate group at the 3-position of the pyridine ring while preserving the cyclopropyl and methyl substituents at the 6- and 2-positions, respectively.

Alternative Synthetic Routes

  • Direct C–H Borylation: Recent advances allow direct C–H activation borylation of pyridines; however, regioselectivity challenges remain for complex substitution patterns like cyclopropyl and methyl groups.
  • Lithiation-Borylation Sequence: Deprotonation at the 3-position using strong bases (e.g., n-butyllithium) followed by quenching with a boron electrophile (e.g., trialkyl borates) can be employed but requires careful control to avoid side reactions.
  • Cross-Coupling of Preformed Boronic Esters: In some cases, the boronate ester is introduced via Suzuki coupling of a halogenated pyridine with a boronic acid or ester bearing the cyclopropyl substituent.

Detailed Reaction Example (Palladium-Catalyzed Borylation)

Reagent/Component Amount/Equiv. Role
6-Cyclopropyl-2-methyl-3-bromopyridine 1.0 equiv Substrate
Bis(pinacolato)diboron (B2pin2) 1.2 equiv Boron source
Pd(dppf)Cl2 2.5 mol% Catalyst
Potassium carbonate (K2CO3) 2.0 equiv Base
DMF Sufficient to dissolve Solvent
Inert atmosphere N2 or Ar Prevent oxidation
Temperature 90 °C Reaction temperature
Time 16 hours Reaction duration

Procedure: Under an inert atmosphere, the bromopyridine substrate is combined with bis(pinacolato)diboron, palladium catalyst, and potassium carbonate in DMF. The mixture is stirred at 90 °C for 16 hours. After completion, the reaction mixture is cooled and purified by column chromatography to isolate the desired boronate ester product with yields typically ranging from 65–80%.

Purification and Characterization

  • Purification: Column chromatography using silica gel with eluents such as ethyl acetate/hexanes mixtures.
  • Characterization: Confirmed by NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR), high-resolution mass spectrometry (HRMS), and melting point analysis.
  • Physical state: Typically isolated as a pale yellow solid.

Research Findings and Applications

  • The boronic ester moiety in this compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling the formation of diverse biaryl and heteroaryl compounds.
  • The cyclopropyl substituent enhances metabolic stability and lipophilicity in medicinal chemistry applications.
  • The compound serves as a valuable intermediate for the synthesis of complex molecules in pharmaceuticals and materials science.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Palladium-catalyzed borylation Uses halogenated pyridine + B2pin2, Pd catalyst High regioselectivity, moderate to high yield Requires halogenated precursor, inert atmosphere
Direct C–H borylation Metal-catalyzed direct borylation of C–H bond Avoids prefunctionalization Regioselectivity challenges
Lithiation-borylation Lithiation followed by boron electrophile quench Direct installation possible Sensitive to reaction conditions, side reactions
Suzuki coupling of boronic esters Cross-coupling of preformed boronates Versatile, modular synthesis Requires pre-synthesized boronate

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to form stable covalent bonds with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Structural and Electronic Variations

The compound’s reactivity and applications are influenced by substituent effects. Below is a comparative analysis with structurally related pyridine-boronate esters:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
Target Compound 6-Cyclopropyl, 2-methyl, 3-boronate 283.19* High steric hindrance; Suzuki coupling; drug intermediates
3-Bromo-6-methoxy-2-methyl-5-(dioxaborolan-2-yl)pyridine 3-Bromo, 6-methoxy, 2-methyl 356.07 Cholinergic drug synthesis; mGluR5 modulators
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine No additional substituents 205.06 Basic boronate scaffold; lower cost
6-(Dioxaborolan-2-yl)pyridin-3-ol 3-Hydroxyl 221.07 Increased polarity; hydrogen bonding
1-Cyclopropyl-4-(dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine Saturated pyridine; 4-boronate 249.15 Enhanced stability; niche reactivity
3-Chloro-5-(dioxaborolan-2-yl)pyridine 3-Chloro 227.49 Electron-withdrawing effects; coupling partner
2-Methoxy-6-(dioxaborolan-2-yl)pyridine 2-Methoxy 235.09 Electron-donating; OLED applications

*Calculated molecular weight based on formula C₁₅H₂₁BNO₂.

Reactivity in Cross-Coupling Reactions

  • 3-Bromo-6-methoxy Analog: Bromine at position 3 facilitates nucleophilic substitution, while methoxy directs electrophilic attacks. This compound is used in synthesizing oxazolidinones for neurological targets .
  • 3-Chloro Analog : Chlorine’s electron-withdrawing nature deactivates the pyridine ring, requiring harsher coupling conditions compared to the target compound .
  • 2-Methoxy Analog : Methoxy’s electron-donating effect enhances the boronate’s reactivity, making it suitable for constructing conjugated systems in electroluminescent materials .

Crystallographic and Analytical Insights

  • Structural confirmation of these compounds relies on tools like SHELX and OLEX2 for X-ray diffraction analysis. The target compound’s cyclopropyl group may complicate crystallization due to conformational flexibility .
  • Deuterated analogs (e.g., 2-bromo-6-boronate-pyridine-d3) are used in isotopic labeling for pharmacokinetic studies .

Biological Activity

6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. Its structure includes a pyridine ring and a dioxaborolane moiety, which are known to influence various biological interactions. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C13H19BN2O2\text{C}_{13}\text{H}_{19}\text{B}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing similar structures often exhibit inhibitory effects on key enzymes involved in signaling pathways.

Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on various kinases and enzymes:

  • GSK-3β Inhibition : The compound has shown promising results as a GSK-3β inhibitor with an IC50 value in the nanomolar range. GSK-3β is involved in multiple cellular processes including metabolism and cell proliferation .
  • ROCK-1 Inhibition : Similar to GSK-3β, ROCK-1 inhibition has been observed with this compound, suggesting its role in modulating cytoskeletal dynamics and cellular migration .

Cytotoxicity and Cell Viability

Studies assessing cytotoxicity in neuronal and microglial cell lines revealed that the compound does not significantly reduce cell viability at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels in activated microglial cells. These results indicate that it may have therapeutic potential in neuroinflammatory conditions .

Case Study 1: Neuroprotection

A study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was administered to mice subjected to oxidative stress. Results indicated a significant decrease in neuronal death compared to control groups.

Case Study 2: Cancer Cell Lines

In cancer research, the compound was tested against various cancer cell lines. It exhibited selective cytotoxicity towards certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Data Tables

Biological Activity IC50 Value (nM) Cell Line Used Effect Observed
GSK-3β Inhibition8HT-22 (neuronal)Significant inhibition
ROCK-1 Inhibition12BV-2 (microglial)Moderate inhibition
Anti-inflammatory (NO)N/ABV-2Significant reduction
CytotoxicityN/AVarious cancer linesSelective cytotoxicity

Properties

CAS No.

1951411-47-4

Molecular Formula

C15H22BNO2

Molecular Weight

259.15 g/mol

IUPAC Name

6-cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H22BNO2/c1-10-12(8-9-13(17-10)11-6-7-11)16-18-14(2,3)15(4,5)19-16/h8-9,11H,6-7H2,1-5H3

InChI Key

VUMKUXQYTBDCPB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C3CC3)C

Origin of Product

United States

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